

Pregnenolone Sulfate Sodium Salt: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: Pregnenolone sulfate sodium salt

Cat. No.: B1679074

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Introduction

Pregnenolone sulfate sodium salt is a sulfated derivative of the neurosteroid pregnenolone and a significant modulator of central nervous system function. It is recognized for its complex interactions with several key neurotransmitter receptors, making it a valuable tool in neuroscience research. This document provides detailed application notes and experimental protocols for the use of **pregnenolone sulfate sodium salt** in studying its effects on N-methyl-D-aspartate (NMDA) receptors, γ -aminobutyric acid type A (GABA-A) receptors, and Transient Receptor Potential Melastatin 3 (TRPM3) channels.

Product Information

Product Name	Pregnenolone Sulfate Sodium Salt
Synonyms	5-Pregnen-3 β -ol-20-one sulfate sodium salt
CAS Number	1852-38-6
Molecular Formula	C ₂₁ H ₃₁ NaO ₅ S
Molecular Weight	418.52 g/mol
Solubility	Soluble in DMSO (up to 50 mM)
Storage	Store at +4°C

Recommended Suppliers

For research-grade **pregnenolone sulfate sodium salt**, reputable suppliers include:

- R&D Systems (Tocris Bioscience)
- Sigma-Aldrich (Merck)
- Cayman Chemical
- AbMole BioScience

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ensure the purity and quality of the compound.

Mechanism of Action

Pregnenolone sulfate exhibits a multifaceted mechanism of action, primarily acting as a modulator of:

- **NMDA Receptors:** It is a positive allosteric modulator of NMDA receptors, particularly those containing GluN2A and GluN2B subunits. This potentiation can lead to enhanced synaptic plasticity and cognitive function.^{[1][2][3]} A novel pathway has been identified where pregnenolone sulfate, at nanomolar concentrations, stimulates the trafficking of functional NMDA receptors to the cell surface through a G protein-coupled, Ca²⁺-dependent mechanism.^{[2][4]}
- **GABA-A Receptors:** It acts as a negative allosteric modulator (antagonist) of GABA-A receptors, thereby reducing inhibitory neurotransmission.^{[5][6][7]} This action is dependent on the subunit composition of the receptor.
- **TRPM3 Channels:** Pregnenolone sulfate is a known activator of TRPM3 channels, which are calcium-permeable cation channels involved in various physiological processes, including sensory transduction and vascular function.^{[8][9][10]}

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the activity of pregnenolone sulfate at its primary targets.

Table 1: Potentiation of NMDA Receptor Activity

Parameter	Value	Receptor Subtype	Experimental System	Reference
EC ₅₀	~2 pM	Not specified (synaptic)	Intracellular Ca ²⁺ signaling	[1][4]
EC ₅₀	21 ± 3 μM	GluN1/GluN2B	HEK cells (electrophysiology)	[11]
EC ₅₀	33 μM	Not specified	Not specified	[9]
Potentiation	167% ± 29%	Not specified	Chick spinal cord neurons	[2]
Delayed Potentiation	87% ± 36%	NR1/2A	Xenopus oocytes	[2]

Table 2: Inhibition of GABA-A Receptor Activity

Parameter	Value	Receptor Subtype	Experimental System	Reference
IC ₅₀	0.4 to >300 μM	Subunit dependent	Not specified	
Inhibition	Strong	GABA-evoked currents	Rat dentate gyrus cells	[12]

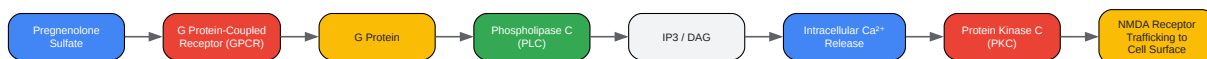
Table 3: Activation of TRPM3 Channels

Parameter	Value	Experimental System	Reference
pEC ₅₀	3.0 ± 0.1 μM	HEK-TRPM3 cells (Ca ²⁺ response)	[13]
Activation	Yes	Vascular smooth muscle cells (Ca ²⁺ influx)	[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pregnenolone Sulfate-Induced NMDA Receptor Trafficking

The following diagram illustrates the proposed signaling cascade initiated by pregnenolone sulfate, leading to increased surface expression of NMDA receptors.

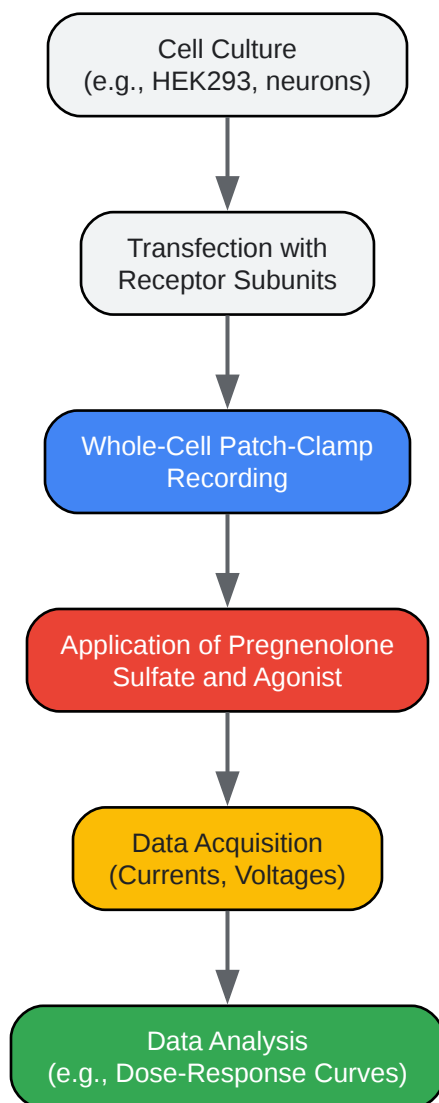


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Pregnenolone sulfate-induced NMDA receptor trafficking pathway.

Experimental Workflow for Electrophysiological Recording

This diagram outlines the typical workflow for investigating the effects of pregnenolone sulfate on ion channels using patch-clamp electrophysiology.



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Workflow for patch-clamp electrophysiology experiments.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol is adapted from studies investigating the effects of pregnenolone sulfate on recombinant NMDA receptors expressed in HEK293 cells.[11]

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a marker gene (e.g., GFP) to identify transfected cells.
- Perform electrophysiological recordings 24-48 hours post-transfection.

2. Electrophysiological Recording:

- Prepare an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.3 with NaOH). For NMDA receptor recordings, this solution should be Mg²⁺-free.
- Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Voltage-clamp the cell at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

- Prepare stock solutions of **pregnenolone sulfate sodium salt** in DMSO and dilute to the final desired concentrations in the external solution.
- Apply the NMDA receptor agonist (e.g., 1 μM glutamate) in the presence of a co-agonist (e.g., 10 μM glycine) with and without various concentrations of pregnenolone sulfate.
- Use a rapid solution exchange system for fast drug application.
- Record the resulting currents using an appropriate amplifier and data acquisition software.

4. Data Analysis:

- Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of pregnenolone sulfate.
- Normalize the responses to the control (agonist alone) to determine the percentage of potentiation or inhibition.
- Construct dose-response curves and calculate the EC₅₀ value for potentiation.

Protocol 2: Calcium Imaging for TRPM3 Channel Activation

This protocol is based on methods used to measure intracellular calcium changes in response to TRPM3 channel activation.[\[13\]](#)[\[14\]](#)

1. Cell Preparation:

- Plate HEK293 cells stably expressing TRPM3 channels (or primary neurons) onto glass-bottom dishes.
- Allow cells to adhere and grow for 24-48 hours.

2. Calcium Indicator Loading:

- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
- Incubate the cells with the dye solution for 30-60 minutes at 37°C.
- Wash the cells with fresh HBSS to remove excess dye.

3. Imaging and Drug Application:

- Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
- Acquire baseline fluorescence images.
- Perfuse the cells with a solution containing pregnenolone sulfate at the desired concentration.
- Continuously acquire images to monitor the change in intracellular calcium concentration, indicated by an increase in fluorescence intensity.

4. Data Analysis:

- Select regions of interest (ROIs) corresponding to individual cells.
- Measure the mean fluorescence intensity within each ROI over time.
- Normalize the fluorescence signal (F/F_0) to the baseline fluorescence (F_0).
- Quantify the peak response and the area under the curve to assess the magnitude of the calcium influx.
- Generate dose-response curves by plotting the peak response against the concentration of pregnenolone sulfate.

Conclusion

Pregnenolone sulfate sodium salt is a versatile and potent neurosteroid for investigating the complex interplay of excitatory and inhibitory neurotransmission. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the roles of this intriguing molecule in brain function and disease. Careful consideration of the experimental system and the specific receptor subtypes being studied is essential for obtaining robust and reproducible results.

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